Product packaging for 2,3-Dimethylquinoxaline(Cat. No.:CAS No. 2379-55-7)

2,3-Dimethylquinoxaline

Cat. No.: B146804
CAS No.: 2379-55-7
M. Wt: 158.2 g/mol
InChI Key: FKHNZQFCDGOQGV-UHFFFAOYSA-N
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Description

Classification and Chemical Family of 2,3-Dimethylquinoxaline

This compound belongs to the quinoxaline (B1680401) family of compounds. ontosight.ai Quinoxalines are classified as nitrogen-containing heterocyclic compounds, specifically as benzopyrazines, which indicates the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. wisdomlib.orgencyclopedia.pub This places them within the broader category of aromatic bicyclic compounds. solubilityofthings.com Due to the presence of the quinoxaline moiety, this compound is considered a key building block in the synthesis of more complex molecules. ontosight.ai

The compound and its derivatives are part of a class of substances extensively studied for their chemical and biological activities. ontosight.ai Other names for this compound include QUINOXALINE, 2,3-DIMETHYL-, NSC 1789, and EINECS 219-162-0. ontosight.ai

Historical Perspectives in Quinoxaline Research

The study of quinoxalines dates back to 1884, when Korner and Hinsberg first synthesized a quinoxaline derivative through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. encyclopedia.pub This foundational reaction established a primary method for creating the quinoxaline ring system. encyclopedia.pub

Over the years, research programs have been established to systematically investigate the chemistry of quinoxalines. For instance, a long-term research program at Brigham Young University focused on reviewing and expanding the knowledge of quinoxaline chemistry, including improving the preparation methods for this compound and studying its reactions, such as bromination. byu.edu The synthesis of quinoxaline derivatives has been a subject of intense study, largely driven by the wide range of biological activities these compounds exhibit. researchgate.net

Significance within Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in chemistry, and quinoxalines are a prominent example. wisdomlib.orgtandfonline.com The quinoxaline structure is a crucial scaffold in medicinal chemistry and materials science. chemimpex.comencyclopedia.pub

The significance of this compound and its relatives stems from several key aspects:

Synthetic Versatility: It serves as a versatile building block for creating more complex, biologically active molecules. ontosight.aichemimpex.com Its structure can be modified to produce a wide array of derivatives with different properties. chemimpex.com

Biological Activity: Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities, which has made them a focal point for drug discovery. ontosight.aiontosight.airesearchgate.net Synthetic quinoxalines are components of various antibiotics like echinomycin, levomycin, and actinomycin. ipp.pt

Applications in Materials Science: Beyond pharmaceuticals, these compounds are investigated for their use in developing materials such as organic semiconductors and fluorescent materials. chemimpex.comencyclopedia.pub

Current Research Landscape and Future Directions for this compound

The current research on this compound is vibrant and multifaceted, exploring its potential in various applications. One major area of investigation is its role in the development of new pharmaceutical agents. Studies have shown that it has potential antimicrobial, anti-inflammatory, and antifungal properties. chemimpex.comontosight.airesearchgate.net Specifically, its efficacy against a range of fungi, including those causing oral candidiasis and eumycetoma, has been demonstrated in preclinical studies. ijpsonline.comresearchgate.net

In the realm of materials science, research is underway to incorporate this compound into polymer formulations to enhance thermal stability and mechanical properties. chemimpex.com It is also being studied for its potential in creating organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2 B146804 2,3-Dimethylquinoxaline CAS No. 2379-55-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylquinoxaline
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InChI

InChI=1S/C10H10N2/c1-7-8(2)12-10-6-4-3-5-9(10)11-7/h3-6H,1-2H3
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InChI Key

FKHNZQFCDGOQGV-UHFFFAOYSA-N
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Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C
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Molecular Formula

C10H10N2
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DSSTOX Substance ID

DTXSID4062355
Record name Quinoxaline, 2,3-dimethyl-
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Molecular Weight

158.20 g/mol
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Physical Description

Cream colored or brown powder; [Alfa Aesar MSDS]
Record name 2,3-Dimethylquinoxaline
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CAS No.

2379-55-7
Record name 2,3-Dimethylquinoxaline
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Record name 2,3-DIMETHYLQUINOXALINE
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Synthetic Methodologies and Reaction Pathways of 2,3 Dimethylquinoxaline

Established Synthetic Routes for 2,3-Dimethylquinoxaline

The most conventional and widely employed method for synthesizing this compound is the condensation reaction between an ortho-arylenediamine, specifically o-phenylenediamine (B120857), and a 1,2-dicarbonyl compound, which for this target molecule is diacetyl (2,3-butanedione). sapub.orgyoutube.com This reaction forms the pyrazine (B50134) ring of the quinoxaline (B1680401) system through a cyclocondensation process.

The general mechanism involves the nucleophilic attack of one amino group of o-phenylenediamine on one of the carbonyl carbons of diacetyl. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl carbon. The final step is a dehydration reaction, which results in the formation of the aromatic pyrazine ring, yielding this compound. youtube.comchegg.com

To enhance the rate and efficiency of the condensation reaction, various acid catalysts are frequently employed. These catalysts function by activating the carbonyl groups of the dicarbonyl compound, making them more electrophilic and susceptible to nucleophilic attack by the diamine.

Commonly used acid catalysts include:

Acetic Acid : Often used as both a catalyst and a solvent, providing a mildly acidic medium that facilitates the reaction. researchgate.net

Iodine : Molecular iodine can act as a mild and efficient Lewis acid catalyst. nih.gov Microwave-assisted, iodine-catalyzed condensation of 1,2-diamines and 1,2-dicarbonyl compounds has been shown to produce quinoxalines in excellent yields with significantly reduced reaction times. nih.gov

Heteropolyoxometalates : Supported heteropolyoxometalates, such as molybdophosphovanadates on alumina, have been used as recyclable solid acid catalysts, promoting the reaction at room temperature with high yields. nih.gov

Saccharin (B28170) : In certain protocols, saccharin has been used as an efficient and mild organocatalyst for the synthesis of quinoxalines in methanol (B129727) at room temperature. chemicalbook.com

In line with the principles of green chemistry, significant research has focused on developing metal-free and environmentally benign catalytic systems for quinoxaline synthesis. benthamdirect.combenthamdirect.comrsc.org These methods aim to reduce the use of hazardous reagents, toxic metal catalysts, and harsh reaction conditions. nih.govrsc.org

Examples of such systems include:

Catalyst-Free Synthesis in Water : An eco-friendly protocol has been developed for the synthesis of quinoxalines from α-ketoaldehydes and 1,2-diamines in water without any catalyst, aligning with green chemistry goals. nih.gov

Sulfated Polyborate : A recyclable and inexpensive sulfated polyborate catalyst has been effectively used for the rapid, solvent-free synthesis of quinoxaline derivatives, offering high yields and short reaction times. ias.ac.in

Graphene Oxide (GO) : GO has been utilized as a carbocatalyst in a one-pot synthesis of quinoxalines. nih.gov

Organocatalysis : Nitrilotris(methylenephosphonic acid) has been demonstrated as an efficient organocatalyst for the rapid synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds, with the catalyst being reusable for several cycles. nih.gov

Grinding Method : A solvent-free approach involves simply grinding o-phenylenediamine with a dicarbonyl compound (like oxalic acid for quinoxaline-2,3-diones) at room temperature, offering excellent atom economy. ias.ac.in

Table 1: Comparison of Catalytic Systems for Quinoxaline Synthesis

CatalystReactantsSolventConditionsYieldReference
Iodine (5 mol%)o-phenylenediamine, PhenylglyoxalEthanol (B145695)/WaterMicrowave94% nih.gov
Sulfated Polyborate (10 wt%)o-phenylenediamine, BenzilSolvent-free80°C96% ias.ac.in
None1,2-Diamine, α-ketoaldehydeWater80°CHigh nih.gov
Nitrilotris(methylenephosphonic acid) (5 mol%)1,2-Diamine, 1,2-DicarbonylEthanolReflux80-97% nih.gov
(NH₄)₆Mo₇O₂₄·4H₂O (0.02 mmol)o-phenylenediamine, BenzilEtOH/H₂ORoom Temp98% sid.ir

The choice of solvent can significantly influence the outcome of the condensation reaction. Methanol is frequently used as a solvent in the synthesis of quinoxalines. chemicalbook.comunimi.it It is effective at dissolving both the polar o-phenylenediamine and the dicarbonyl compound, creating a homogeneous reaction mixture. youtube.com In some procedures, methanol is used in conjunction with a catalyst like saccharin to afford the product in high yield at room temperature. chemicalbook.com Other common solvents include ethanol, often used in conventional reflux methods, and water, which is favored in green chemistry protocols. ijiset.comsid.ir The use of a mixture of ethanol and water can also serve as a green medium for the reaction. sid.ir

An alternative pathway to this compound involves starting from a nitroaniline precursor, typically o-nitroaniline. This method is a tandem, one-pot process that first involves the reduction of the nitro group to an amino group, followed immediately by the condensation reaction with the dicarbonyl compound without isolating the intermediate o-phenylenediamine. nih.gov

A notable example uses graphene oxide (GO) as a carbocatalyst and hydrazine (B178648) hydrate (B1144303) as the reducing agent. The GO catalyzes the reduction of o-nitroaniline to o-phenylenediamine, which then reacts in situ with diacetyl to yield this compound. This approach is efficient and allows for the catalyst to be recovered and reused. nih.gov

The synthesis of quinoxalines can also be achieved starting from isonitroso compounds (oximes). This route involves the cyclization of α-arylimino oximes, which can be prepared from the reaction of an amine with an α-nitroso ketone. nih.govnih.gov For the synthesis of this compound, this would involve the reaction of an appropriate isonitroso precursor with an aniline (B41778) derivative. The preparation of C-nitroso compounds can be achieved through various methods, such as the nitrosation of ketones using an alkyl nitrite (B80452) in the presence of HCl or acetyl chloride. nih.gov The resulting α-nitroso ketone can then be used to build the quinoxaline scaffold.

Condensation Reactions Utilizing 1,2-Dicarbonyl Compounds and 1,2-Diamines

Mechanistic Studies of this compound Synthesis

Understanding the reaction mechanisms for the synthesis of this compound is fundamental to optimizing reaction conditions and enhancing yields. These studies delve into the transient states and catalytic influences that define the transformation of reactants into the final product.

Elucidation of Reaction Intermediates

The classical synthesis of this compound involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as diacetyl. The reaction proceeds through a sequence of steps beginning with a nucleophilic attack by an amino group of the o-phenylenediamine on one of the carbonyl groups of the diacetyl. This forms a hemiaminal intermediate, which then dehydrates to create an imine, also known as a Schiff base. Following this, an intramolecular cyclization occurs, which is then succeeded by another dehydration step to yield the stable aromatic this compound ring.

Role of Catalysts in Reaction Pathways (e.g., Rhodium, Nickel Complexes)

While direct condensation can occur without a catalyst, modern synthetic strategies have incorporated transition metal catalysts to forge alternative and more efficient pathways.

Rhodium Complexes: Rhodium-catalyzed reactions, such as the synthesis of quinoxalines from imidamides and cyclopropanols, have been developed. researchgate.net In these processes, the rhodium catalyst facilitates C-H/C-C cleavage and subsequent C-C/C-N bond formation. researchgate.net For instance, Rh(III) catalysts with a Cu(OAc)₂ oxidant are crucial for the annulation process. researchgate.net These catalytic systems can be versatile, enabling the synthesis of various substituted quinolines and related heterocycles through selective reactions. researchgate.netnih.govrsc.org

Nickel Complexes: Nickel-based catalysts have emerged as a cost-effective and powerful alternative to more expensive metals like palladium. youtube.com Nickel's lower electronegativity allows for the oxidative addition of less reactive electrophiles. youtube.com Inexpensive nickel systems, such as NiBr₂/1,10-phenanthroline, have been shown to effectively catalyze the synthesis of quinoxalines from 2-nitroanilines and vicinal diols. nih.govresearchgate.net During some of these catalytic reactions, heterogeneous nickel nanoparticles form, which are instrumental in the reaction and allow the catalyst to be recycled and reused for multiple cycles with good product yields. nih.govresearchgate.netrsc.org These catalysts often play a role in accelerating the dehydration step of the reaction, which promotes the formation of the final quinoxaline product. rsc.org

Computational Chemistry Approaches in Reaction Mechanism Elucidation (e.g., DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate reaction mechanisms with a high degree of accuracy. researchgate.netias.ac.in It allows for the simulation of molecular behavior and the prediction of reaction pathways by calculating the electron density of molecules. researchgate.netias.ac.in

For quinoxaline synthesis, DFT helps in:

Validating Reaction Pathways: It can model the reaction's energy profile, confirming the sequence of intermediates and identifying transition states. researchgate.net

Analyzing Catalyst Function: DFT elucidates the intricate steps of a catalytic cycle, including oxidative addition and reductive elimination, providing a molecular-level understanding of the catalyst's role. mdpi.com

Predicting Properties: It is used to calculate and predict the structural, electronic, and optical properties of newly synthesized quinoxaline derivatives, which is crucial for applications in materials science, such as for organic solar cells. researchgate.netresearchgate.net These computational techniques are vital for designing more efficient catalysts and for predicting the outcomes of novel synthetic routes. mdpi.com

Advanced Synthetic Approaches and Innovations

Innovation in synthetic chemistry has led to the development of novel methods for creating quinoxaline derivatives, particularly their 1,4-dioxide forms, which are of significant interest.

Synthesis of this compound 1,4-Dioxides

This compound 1,4-dioxides are notable for their biological activities. ontosight.ai Their synthesis is a key area of research, focusing on oxidative reactions.

The synthesis of quinoxaline 1,4-dioxides can be achieved through several methods. The Beirut reaction, which involves the condensation of benzofuroxans with enamines or 1,3-dicarbonyl compounds, is a significant preparative method for these compounds. mdpi.comnih.govresearchgate.net

A direct and common method for producing this compound 1,4-dioxide is the oxidation of the parent this compound. ontosight.airesearchgate.net This is often accomplished using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) in a solvent such as dichloromethane. researchgate.net The reaction involves the electrophilic attack of the peroxy acid on the nitrogen atoms of the quinoxaline ring.

Another approach involves the intramolecular cyclization of 2-(arylimino)-3-(hydroxyimino)butanes using an oxidant like bis(acetoxy)phenyl-λ3-iodane. tandfonline.com The proposed mechanism suggests the formation of an I(III) intermediate, followed by reductive elimination and subsequent electrophilic cyclization and aromatization to yield the final this compound-1-oxide. tandfonline.com

Stereoselective Synthesis of this compound Derivatives

The stereoselective synthesis of this compound derivatives, particularly the creation of chiral centers, is a significant area of research due to the prevalence of chiral quinoxaline scaffolds in bioactive molecules. A primary strategy for achieving stereoselectivity is through the asymmetric hydrogenation of the quinoxaline core, leading to the formation of chiral tetrahydroquinoxaline (THQ) derivatives.

Recent advancements have demonstrated the efficacy of transition-metal-catalyzed asymmetric hydrogenation of 2,3-disubstituted quinoxalines. Iridium and Ruthenium-based catalysts have emerged as particularly effective in this transformation. These reactions often proceed with high yields, excellent diastereoselectivities (d.r.), and high enantiomeric excess (e.e.).

One notable method involves the Ir-catalyzed asymmetric hydrogenation of 2,3-disubstituted quinoxalines. This approach has been successful in producing cis-tetrahydroquinoxaline derivatives with high enantioselectivity. nih.govrsc.org For instance, the hydrogenation of a range of 2-aryl-3-methyl quinoxalines using an iridium catalyst has been shown to yield the corresponding cis-THQs in good yields and with high levels of stereocontrol. nih.gov The reaction conditions, including the choice of solvent, can significantly influence the stereochemical outcome. nih.govrsc.org

Another powerful technique is the use of chiral cationic Ruthenium diamine catalysts for the asymmetric hydrogenation of 2,3-disubstituted quinoxalines. nih.gov This method has proven effective for a variety of substrates, affording the desired chiral tetrahydroquinoxalines with high enantiomeric excess. nih.gov The counteranion associated with the cationic ruthenium catalyst has been identified as a critical factor in achieving high enantioselectivity and diastereoselectivity. nih.gov

The following tables summarize key research findings in the stereoselective synthesis of 2,3-disubstituted quinoxaline derivatives, highlighting the catalyst systems, substrates, and stereochemical outcomes.

Table 1: Ir-Catalyzed Asymmetric Hydrogenation of 2,3-Disubstituted Quinoxalines nih.govrsc.org

Substrate (2,3-Disubstituted Quinoxaline)Catalyst SystemSolventYield (%)d.r. (cis:trans)e.e. (%)
2-Phenyl-3-methylquinoxalineIr-based catalystToluene/Dioxane93>20:198 (R)
2-Phenyl-3-methylquinoxalineIr-based catalystEtOH83>20:193 (S)
2-(4-Chlorophenyl)-3-methylquinoxalineIr-based catalystDioxane95>20:194
2-(4-Methylphenyl)-3-methylquinoxalineIr-based catalystDioxane90>20:192

Table 2: Ru-Catalyzed Asymmetric Hydrogenation of 2,3-Disubstituted Quinoxalines nih.gov

Substrate (2,3-Disubstituted Quinoxaline)Catalyst SystemYield (%)e.e. (%)
This compoundCationic Ru(η⁶-cymene)(monosulfonylated diamine)Highup to 99
2-Ethyl-3-methylquinoxalineCationic Ru(η⁶-cymene)(monosulfonylated diamine)Highup to 99
2-Phenyl-3-methylquinoxalineCationic Ru(η⁶-cymene)(monosulfonylated diamine)Highup to 99

In addition to metal-catalyzed hydrogenation, the use of chiral polymeric ligands derived from quinoxalines has shown promise in asymmetric catalysis. Helical poly(quinoxaline-2,3-diyl)s have been employed as highly efficient chirality-amplification systems. nih.gov These polymers can act as chiral ligands in palladium-catalyzed asymmetric reactions, leading to products with high enantioselectivity. nih.gov The helical structure of the polymer backbone plays a crucial role in the transfer of chirality. nih.gov

Chemical Reactivity and Derivatization of 2,3 Dimethylquinoxaline

Electrophilic Substitution Reactions on the Quinoxaline (B1680401) Ring

The quinoxaline ring system is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the two nitrogen atoms in the pyrazine (B50134) ring. thieme-connect.de However, under forcing conditions, substitution can occur, preferentially at the 5- and 8-positions of the benzene (B151609) ring, where electron density is calculated to be highest. thieme-connect.dethieme-connect.de The presence of electron-donating groups in the benzenoid ring can facilitate these reactions. thieme-connect.de

Nitration of 2,3-dimethylquinoxaline with 20% nitric acid illustrates the complexity of its reactivity. This reaction yields a mixture of 6-nitro- and 6,7-dinitroquinoxaline-2,3(1H,4H)-dione, suggesting the intermediate formation of a quinoxaline-2,3(1H,4H)-dione. thieme-connect.de

Oxidation Reactions of this compound

Oxidation of this compound can occur at both the nitrogen atoms of the pyrazine ring and the methyl substituents. Oxidation with reagents like selenium dioxide selectively oxidizes one of the methyl groups to a formyl group, yielding 3-methylquinoxaline-2-carbaldehyde. thieme-connect.dersc.org A theoretical and experimental study on the regioselective Riley oxidation of 6-substituted 2,3-dimethylquinoxalines showed that the nucleophilicity of the nitrogen atoms, influenced by substituents on the benzene ring, directs the oxidation. rsc.orgrsc.org

The nitrogen atoms can also be oxidized to form N-oxides. For instance, reaction with benzofuroxan (B160326) can produce this compound 1,4-dioxide. thieme-connect.de The level of oxidation is influenced by the reaction conditions and the base used. thieme-connect.de

Table 1: Oxidation Products of this compound

Oxidizing Agent Product(s) Reference(s)
Selenium Dioxide 3-Methylquinoxaline-2-carbaldehyde thieme-connect.dersc.org
Benzofuroxan This compound 1,4-dioxide thieme-connect.de
20% Nitric Acid 6-Nitro- and 6,7-dinitroquinoxaline-2,3(1H,4H)-dione thieme-connect.de

Reduction Reactions of this compound

The reduction of this compound can lead to different products depending on the reducing agent and reaction conditions. Catalytic hydrogenation can yield 1,2,3,4-tetrahydro derivatives. cdnsciencepub.com For instance, the reduction of this compound with lithium aluminum hydride (LiAlH4) stereospecifically produces cis-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline. cdnsciencepub.comacs.org This stereospecificity is a notable feature of this reaction. cdnsciencepub.com In contrast, reduction with sodium borohydride (B1222165) (NaBH4) can result in a mixture of products. cdnsciencepub.com

The reduced form of certain this compound derivatives, such as this compound-6-carboxylic acid, has been found to be susceptible to tautomerization under alkaline conditions. nsf.gov

Functional Group Interconversions and Derivatization Strategies

The functional groups on the this compound core can be readily interconverted to create a wide range of derivatives. The methyl groups, for example, can be oxidized to aldehydes, which can then undergo further reactions. thieme-connect.de The chlorine atoms in chloro-substituted quinoxalines are reactive towards nucleophilic substitution, allowing for the introduction of various functional groups. thieme-connect.de For example, 2,3-dichloroquinoxalines can react with ketone enolates to form quinoxalin-2-yl ketones. thieme-connect.de

These derivatization strategies are crucial for synthesizing compounds with specific electronic and biological properties. ontosight.ai

Studies on Specific Reactions of this compound

The bromination of this compound has been accomplished using N-bromosuccinimide. byu.edu This reaction provides a route to halogenated derivatives that can serve as intermediates for further functionalization. For instance, 6-bromo-2,3-dimethylquinoxaline-5,8-dione (B15065073) can be synthesized by the bromination of this compound-5,8-dione. The bromine atom in such compounds can be subsequently displaced by various nucleophiles. Amination of 6-bromo-2,3-dimethylquinoxaline (B100547) with potassium amide in liquid ammonia (B1221849) has been shown to yield a mixture of 5-amino and 6-amino derivatives through a didehydroquinoxaline intermediate. researchgate.net

Anil addition reactions have been performed on the quinoxaline nucleus. For example, the reaction of quinoxaline with phenyllithium (B1222949) leads to an anil addition product. byu.edu this compound can also undergo Diels-Alder reactions, acting as a diene in its tautomeric form, with dienophiles like maleic anhydride (B1165640) and p-benzoquinone. cusat.ac.inrsc.org

Attempts at Vinylquinoxaline Formation

The introduction of a vinyl group onto the quinoxaline core, particularly starting from this compound, has been a subject of considerable research interest due to the potential of vinylquinoxalines as monomers for polymerization and as precursors for further synthetic transformations. However, direct vinylation of this compound has proven to be a significant challenge.

Early investigations into the reactivity of this compound reported that efforts to directly prepare vinylquinoxalines were largely unsuccessful. byu.edu These initial studies highlighted the difficulties in achieving this transformation, prompting researchers to explore alternative and multi-step strategies.

One potential pathway to a vinyl group is through the functionalization of one of the methyl groups, followed by an elimination reaction. The bromination of this compound using N-bromosuccinimide (NBS) has been successfully accomplished to yield 2-(bromomethyl)-3-methylquinoxaline. byu.eduthieme-connect.de This reaction is typically facilitated by a radical initiator, such as dibenzoyl peroxide. While this provides a suitable precursor for an elimination reaction to form the corresponding vinylquinoxaline, the success of this subsequent step is not consistently documented.

Table 1: Bromination of this compound

Reactant Reagent Initiator Solvent Temperature (°C) Time (h) Product Yield (%) Reference
This compound N-Bromosuccinimide (NBS) Dibenzoyl peroxide 1,2-Dichlorobenzene 60 2.5 2-(Bromomethyl)-3-methylquinoxaline 84 thieme-connect.de

Another approach involves the oxidation of a methyl group to an aldehyde, which can then undergo a Wittig reaction. The oxidation of this compound with selenium dioxide has been shown to produce 3-methylquinoxaline-2-carbaldehyde. thieme-connect.de This aldehyde is a key intermediate that can, in principle, be converted to a vinylquinoxaline using a phosphonium (B103445) ylide (Wittig reagent). organic-chemistry.orgmasterorganicchemistry.comwikipedia.orgpressbooks.pub The Wittig reaction is a reliable method for forming carbon-carbon double bonds from carbonyl compounds.

More direct methods for the formation of substituted vinylquinoxalines from this compound have also been explored. An N-bromosuccinimide (NBS)-catalyzed olefination reaction has been reported, where this compound reacts with benzylamine (B48309) in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant. This reaction selectively yields the olefination product at the 2-methyl position, demonstrating a direct conversion to a substituted vinyl derivative under metal-free conditions. rsc.org

Table 2: NBS-Catalyzed Olefination of this compound with Benzylamine | Substrate 1 | Substrate 2 | Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | this compound | Benzylamine | NBS (0.1 mmol) | TBHP (1.0 mmol) | MeCN (1 mL) | 100 | 48 | 2-Methyl-3-styrylquinoxaline | Moderate-High | rsc.org |

While the direct, one-step synthesis of 2-vinyl-3-methylquinoxaline from this compound remains a synthetic hurdle, the functionalization of the methyl groups provides viable indirect routes. The successful olefination reaction further demonstrates that with the appropriate methodology, the methyl groups of this compound can be directly converted into a more complex, unsaturated side chain.

Spectroscopic Characterization and Structural Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of 2,3-dimethylquinoxaline. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, researchers can map out the complete chemical environment of the molecule. researchgate.netrsc.orgrsc.org

Proton NMR provides specific information about the hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum displays distinct signals for the methyl and aromatic protons. rsc.org In a deuterated chloroform (B151607) (CDCl₃) solvent, the two methyl groups (at positions 2 and 3) are chemically equivalent and thus appear as a single, sharp singlet peak. rsc.org The protons on the benzene (B151609) ring portion of the molecule appear as two distinct multiplets, characteristic of a symmetrically substituted aromatic system. rsc.org

Research using a 500 MHz NMR instrument has reported the following chemical shifts (δ) in CDCl₃: a singlet at 2.70 ppm corresponding to the six protons of the two methyl groups, a doublet of doublets at 7.63 ppm, and another doublet of doublets at 7.95 ppm, each integrating to two protons of the aromatic ring. rsc.org The analysis of derivatives, such as 6-Chloro-2,3-dimethylquinoxaline (B96664), shows predictable shifts in these signals due to the electronic influence of the substituent on the aromatic ring. rsc.org

Table 1: ¹H NMR Data for this compound Solvent: CDCl₃, Instrument: 500 MHz

Chemical Shift (δ) ppm Multiplicity Integration Assignment Reference
2.70 Singlet (s) 6H C2-CH₃, C3-CH₃ rsc.org
7.63 Doublet of Doublets (dd) 2H Aromatic Protons rsc.org
7.95 Doublet of Doublets (dd) 2H Aromatic Protons rsc.org

Complementing the proton data, ¹³C NMR spectroscopy identifies the carbon framework of the molecule. The spectrum of this compound in CDCl₃, recorded at 125 MHz, shows four distinct signals. rsc.org The methyl carbons appear at the highest field (lowest ppm value). rsc.org The two carbons of the pyrazine (B50134) ring bonded to the methyl groups (C2 and C3) are equivalent and show a signal in the downfield region, indicative of their imine character. rsc.org The carbon atoms of the benzene ring produce two signals, corresponding to the C5/C8 and C6/C7 pairs, while the quaternary carbons at the ring fusion (C4a and C8a) are also observed. rsc.orgchemicalbook.com

Table 2: ¹³C NMR Data for this compound Solvent: CDCl₃, Instrument: 125 MHz

Chemical Shift (δ) ppm Assignment Reference
23.1 C2-CH₃, C3-CH₃ rsc.org
128.2 C5, C8 & C6, C7 rsc.org
128.9 C5, C8 & C6, C7 rsc.org
140.9 C4a, C8a rsc.org
153.4 C2, C3 rsc.org

Nitrogen-15 NMR provides direct insight into the electronic environment of the nitrogen atoms in the pyrazine ring. researchgate.net Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, specialized techniques such as 2D correlation spectra (e.g., HMBC) are often employed. rsc.org In the solid state, ¹⁵N MAS (Magic Angle Spinning) NMR studies on a hydrogen-bonded complex between this compound (DMQ) and dimethylglyoxime (B607122) revealed significant changes in the nitrogen chemical shifts. researchgate.netnih.gov The formation of a hydrogen bond resulted in a low-frequency shift of approximately 19 ppm for the nitrogen signal, demonstrating the sensitivity of ¹⁵N NMR to intermolecular interactions. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound confirms the presence of its key structural features. researchgate.netrsc.org The spectrum typically shows characteristic absorption bands for C-H stretching from the methyl and aromatic groups. The C=N stretching vibration of the pyrazine ring and the C=C stretching vibrations within the aromatic rings are also prominent. For instance, in co-crystals with dimethylglyoxime, the IR spectrum provides evidence of hydrogen bonding. researchgate.net The analysis of derivatives, such as 6-chloro-2,3-dimethylquinoxaline, shows bands at 1601, 1479, and 1395 cm⁻¹, among others. rsc.org

Table 3: Selected IR Absorption Bands for this compound Derivatives Technique: Attenuated Total Reflectance (ATR)

Compound Wavenumber (νₘₐₓ, cm⁻¹) Reference
6-Chloro-2,3-dimethylquinoxaline 1601, 1479, 1439, 1395, 1368 rsc.org
This compound-6-carbonitrile 1524, 1398, 1341, 1196, 1165 rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing clues about its structure through fragmentation patterns. In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) for this compound is observed at a mass-to-charge ratio (m/z) of 158, which corresponds to its molecular weight. researchgate.net Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ is detected at m/z 159. rsc.org Common fragmentation patterns observed in GC-MS analysis show prominent peaks at m/z 117 and 76, which can be attributed to the loss of specific fragments from the parent molecule. nih.gov

Table 4: Mass Spectrometry Data for this compound

Ionization Method m/z Assignment Reference
Electron Impact (EI) 158 Molecular Ion (M⁺) researchgate.net
Electron Impact (EI) 117 Fragment Ion nih.gov
Electron Impact (EI) 76 Fragment Ion nih.gov
Electrospray (ESI) 159 Protonated Molecule ([M+H]⁺) rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule by mapping the electron density from the diffraction of X-rays by a single crystal. This technique has been used to determine the precise bond lengths, bond angles, and three-dimensional arrangement of atoms in this compound. Studies have confirmed the planar nature of the quinoxaline (B1680401) ring system. Furthermore, X-ray diffraction has been instrumental in characterizing co-crystals, such as the 1:1 complex formed between this compound and dimethylglyoxime, revealing that the two molecules are linked by O—H⋯N hydrogen bonds to form polymeric chains in the crystal lattice. researchgate.net

Spectrometric Titration for Interaction Studies

Spectrometric titration is a powerful analytical technique employed to study the interactions between a light-absorbing molecule and a non-absorbing or differently absorbing binding partner in solution. This method is particularly valuable for investigating the formation of non-covalent complexes, determining binding stoichiometry, and calculating association constants. The principle relies on monitoring changes in the absorbance or fluorescence spectrum of a chromophoric or fluorophoric molecule, such as this compound or its derivatives, upon the incremental addition of a binding guest.

The process involves recording the UV-Vis or fluorescence spectrum of the host molecule at a constant concentration after each addition of the guest species. The resulting spectral changes, such as a shift in the maximum absorption wavelength (λmax) or a change in absorbance intensity, are then plotted against the concentration of the added guest. The shape of the resulting titration curve can reveal the stoichiometry of the binding, while the magnitude of the spectral changes is related to the strength of the interaction.

Research has shown that the electron-deficient nature of the quinoxaline ring makes its derivatives, including those based on the this compound scaffold, suitable candidates for studying interactions with various analytes. nih.gov For instance, upon acidification, the UV absorption spectrum of this compound in water exhibits a bathochromic (red) shift, with the maximum absorbance peak moving from 315 nm at pH 7 to 336 nm at pH 1. researchgate.net This demonstrates the sensitivity of the quinoxaline chromophore to its chemical environment and forms the basis for its use in more complex interaction studies.

In the field of supramolecular chemistry, quinoxaline-based receptors have been extensively studied for their ability to bind anions. Spectrophotometric and fluorescence titrations are key methods to characterize these interactions. For example, studies on 2,3-diindolyl quinoxaline (DIQ) derivatives, which share the core quinoxaline structure, have utilized UV-Vis titration to investigate their anion recognition properties. The addition of anions like fluoride (B91410) (F⁻) and dihydrogenphosphate (H₂PO₄⁻) to solutions of these receptors induces significant colorimetric changes, which are quantified by spectrophotometric titration. nih.gov The appearance of new absorption bands and the presence of isosbestic points in the titration spectra often indicate a 1:1 binding stoichiometry between the host and the guest. nih.gov

Fluorescence titration is another sensitive technique used for these interaction studies. For quinoxaline-based sensors, the binding of an analyte can lead to either an enhancement (chelation-enhanced fluorescence) or a quenching of the fluorescence emission. By monitoring the change in fluorescence intensity as a function of the guest concentration, binding constants can be determined. For instance, fluorescence titration experiments with a dithieno[3,2-a:2′,3′-c]phenazine-based bis(sulfonamide) receptor, which contains a quinoxaline-like phenazine (B1670421) core, showed an enhancement of emission intensity upon binding with anions like cyanide and acetate (B1210297). nih.gov

The data obtained from spectrometric titrations can be analyzed using various models, such as the Benesi-Hildebrand method, to calculate the association constant (Kₐ), which quantifies the strength of the host-guest interaction. rsc.org

The following table summarizes representative findings from spectrometric titration studies on quinoxaline derivatives, illustrating the type of data generated through these experiments.

Quinoxaline Derivative/SystemInteracting SpeciesTechniqueObserved Spectral ChangesBinding StoichiometryAssociation Constant (Kₐ) [M⁻¹]Reference
This compoundH⁺ (acidification)UV-Vis TitrationBathochromic shift from 315 nm to 336 nmN/AN/A researchgate.net
Nitro-2,3-diindolyl quinoxaline (Nitro-DIQ)F⁻, H₂PO₄⁻UV-Vis TitrationColor change from yellow to orange, new absorption bands1:1N/A nih.gov
Dithieno[3,2-a:2′,3′-c]phenazine bis(sulfonamide)CN⁻, Acetate, Benzoate, DihydrogenphosphateFluorescence TitrationEnhancement of emission intensityN/AStrong binding observed nih.gov
Quinoxaline-based receptor 2 F⁻UV-Vis TitrationN/A1:11.18 x 10⁵ (in DCM) nih.gov
Quinoxaline-based receptor 1 F⁻UV-Vis TitrationN/A1:11.82 x 10⁴ (in DCM) nih.gov

Theoretical and Computational Studies on 2,3 Dimethylquinoxaline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of 2,3-dimethylquinoxaline, enabling detailed analysis of its electronic properties, spectroscopic parameters, and reaction pathways.

DFT calculations are crucial for elucidating the electronic makeup of this compound. Studies have optimized its structure using functionals like ωB97XD with a 6-311G++(d,p) basis set. rsc.org Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights into the molecule's reactivity.

For instance, modeling the HOMO has revealed an asymmetric electron density, which confirms the asymmetric nucleophilicity of the two nitrogen centers in the quinoxaline (B1680401) ring. rsc.org This theoretical finding is critical for understanding how the molecule interacts with other reagents. In studies of cocrystals, the energy gap between HOMO and LUMO surfaces has been calculated to show charge transfer interactions, which are fundamental to the material's electronic and optical properties. researchgate.netmdpi.com The character of these frontier orbitals is predominantly N-rich and S-poor, guiding the preferential bonding of the nitrogen atoms to metals in complexes. researchgate.net

Computational MethodPropertyFindingSignificance
DFT (ωB97XD/6-311G++(d,p))HOMO AnalysisAsymmetric electron density observed. rsc.orgConfirms asymmetric nucleophilicity of nitrogen atoms, explaining reactivity patterns. rsc.org
DFTHOMO-LUMO Energy GapCalculated to show charge transfer interactions in cocrystals. researchgate.netmdpi.comDetermines electric and optical properties of derived materials. mdpi.com
PES Spectra ModelingFrontier OrbitalsN-rich and S-poor character. researchgate.netExplains preferential bonding of quinoxaline nitrogen atoms over other potential sites. researchgate.net

Theoretical calculations are frequently used to predict spectroscopic data, which can then be compared with experimental results for validation. DFT has been employed to calculate the ¹H, ¹³C, and ¹⁵N NMR chemical shifts for this compound and its derivatives. researchgate.net These predictions help in the assignment of complex spectra obtained from experimental techniques. For example, experimental ¹H NMR spectra show aromatic protons for this compound in the range of δ 7.52–7.89 ppm. In a cocrystal with 3,5-dinitrobenzoic acid, the functional groups and their interactions were explored using FTIR, FT-Raman, and FT-NMR spectral analysis alongside DFT calculations. researchgate.net Such correlative studies are vital for confirming molecular structures and understanding the electronic environment of the nuclei.

NucleusExperimental Chemical Shift (δ ppm)Significance
¹H (Aromatic)7.52–7.89 Provides a benchmark for validating DFT-predicted chemical shifts.
¹³CData available from experimental spectra, used for comparison with DFT. rsc.orgpsu.eduAids in structural elucidation and assignment of carbon environments.
¹⁵N-59.0 (N4), -60.1 (N1) for a related derivative. rsc.orgDirectly probes the electronic environment of the nitrogen atoms, key to reactivity.

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can model entire reaction pathways. This approach has been used to study the regioselective Riley oxidation of 2,3-dimethyl-6-substituted-quinoxalines. rsc.org Semi-empirical methods like PM6 have also been used to estimate the heats of formation for intermediates, allowing for the identification of reaction routes that have the minimum energy cost. rsc.org These energy profiles help explain why a particular regioisomer is formed preferentially. For instance, in the Riley oxidation, calculations showed that most derivatives favor one regioisomer, while the this compound derivative itself prefers another. rsc.org Furthermore, DFT can be used to calculate transition-state energies to predict favorable reaction pathways, such as in hydrazone formation from quinoxaline derivatives.

Thermochemical properties, such as enthalpies of formation and bond dissociation enthalpies (BDEs), are critical for understanding molecular stability and reactivity. DFT methods, particularly using the B3LYP functional with the 6-311+G(2d,2p) basis set, have been successfully applied to estimate these values for quinoxaline derivatives. oup.com A key area of study has been the N-O bonds in quinoxaline 1,4-dioxides. Theoretical calculations have been used to compute the first and second N–O bond dissociation enthalpies in the gas phase. oup.comoup.com These calculated values often show excellent agreement with experimental results obtained from techniques like rotating-bomb combustion calorimetry and Calvet microcalorimetry. oup.comcore.ac.uk For this compound itself, the experimental enthalpy of sublimation has been determined, providing a solid reference point for gas-phase thermochemical calculations. mdpi.com

Compound TypeThermochemical ParameterComputational MethodKey Finding
Quinoxaline 1,4-DioxidesN-O Bond Dissociation EnthalpyB3LYP/6-311+G(2d,2p)Calculated values for first and second N-O BDEs are in good agreement with experimental data. oup.comcore.ac.uk
6-Chloro-2,3-dimethylquinoxaline (B96664) 1,4-dioxideGas-Phase Enthalpy of FormationB3LYP/6-311+G(2d,2p)Calculations were calibrated using experimental data to ensure accuracy. oup.com
This compoundEnthalpy of SublimationExperimental (Transpiration Method)A value of 85.4 ± 0.7 kJ·mol⁻¹ was derived, serving as a benchmark for theoretical models. mdpi.com

Molecular Dynamics Simulations

While DFT provides a static picture of molecules, molecular dynamics (MD) simulations allow researchers to study their dynamic behavior over time. MD simulations have been used to investigate the mechanism of enzymes that interact with derivatives of this compound. In one study, the enzyme phenazine-1-carboxylic acid decarboxylase (PhdA) was investigated using a slow-turnover substrate, this compound-5-carboxylic acid (DQCA). nih.govresearchgate.net

The simulations were performed to understand the effect of the solvent (H₂O vs. D₂O) on the enzyme's structure and flexibility. The results showed that D₂O reduces the conformational lability of the enzyme, leading to a more compact and active structure. nih.gov This theoretical insight helped to explain the unusual kinetic isotope effects observed experimentally, demonstrating how MD simulations can connect macroscopic observables to molecular-level dynamics. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity or a specific property. wikipedia.orgnih.gov These models are built by correlating molecular descriptors (numerical representations of chemical features) with experimental data.

While specific QSAR models focused solely on this compound are not extensively detailed in the literature, the principles of QSAR are highly applicable. For instance, a QSAR approach could be used to predict the antifungal, antibacterial, or antitumor activities of a series of quinoxaline derivatives by identifying key structural features that influence their potency. nih.gov The toxicological information for this compound notes that QSAR modeling is a relevant tool, although no specific model is presented. angenechemical.com The development of such models would involve calculating various descriptors for this compound and its analogues and correlating them with measured biological activities to create a predictive tool for designing new, more effective compounds. nih.gov

Tautomerization Studies and Their Implications

Theoretical and computational studies have been instrumental in understanding the tautomeric behavior of this compound and its derivatives. Tautomerism, the dynamic equilibrium between two or more interconverting isomers, can significantly influence the chemical reactivity and stability of these compounds.

Recent research has particularly highlighted the importance of tautomerization in the context of quinoxaline-based aqueous redox flow batteries. nsf.govrsc.orgacs.org A comprehensive study focused on this compound-6-carboxylic acid (DMeQUIC), a derivative of this compound, revealed its susceptibility to tautomerization in its reduced form under alkaline conditions. nsf.govacs.org This tautomerization has been identified as a primary cause of capacity fade in these energy storage systems. nsf.gov

Detailed Research Findings

Computational modeling, specifically using Density Functional Theory (DFT), has provided significant insights into the tautomeric equilibrium of reduced quinoxaline derivatives. nsf.govacs.org These studies have focused on the imine-enamine tautomerism, which involves the migration of a proton and the shifting of double bonds within the pyrazine (B50134) ring of the quinoxaline core.

In the case of the reduced form of DMeQUIC, two main tautomers are considered: an imine form and an enamine form. DFT calculations were performed to determine the relative stability of these tautomers. The computational approach employed the B3LYP exchange-correlation functional with the Def2-TZVPPD basis set, and the COSMO implicit solvation model was used to account for the aqueous environment. nsf.gov

The key findings from these computational studies on the DMeQUIC derivative can be summarized as follows:

Tautomerization as a Degradation Pathway: The research established a direct link between the tautomerization of the reduced quinoxaline derivative and the observed capacity fade in redox flow batteries. nsf.gov

Relative Stability of Tautomers: The stability of the enamine tautomer relative to the imine form is a critical factor. A more stable enamine form makes the tautomerization process less favorable. nsf.gov

Influence of Substituents: The nature of substituents on the quinoxaline ring plays a crucial role in the energetics of tautomerization. Electron-withdrawing groups (EWGs) were found to stabilize the enamine form more than the imine form, thus making tautomerization less likely. nsf.gov

While literature has suggested that this compound might react via a tautomeric diene form, this has been contested. semanticscholar.org The recent computational work on its derivative provides a more detailed and quantitative picture of the relevant tautomeric processes, emphasizing the imine-enamine equilibrium in the reduced state. nsf.gov

Interactive Data Table: Computational Details for Tautomerization Study of a this compound Derivative

ParameterDetails
Compound Studied This compound-6-carboxylic acid (DMeQUIC)
Computational Method Density Functional Theory (DFT)
Software Used NWChem
Functional B3LYP
Basis Set Def2-TZVPPD
Solvation Model COSMO (implicit solvation in water)
Type of Tautomerism Imine-Enamine (in the reduced form)

Implications of Tautomerization

The tautomerization of this compound and its derivatives has significant implications, particularly in the design of functional materials. The understanding gained from theoretical studies allows for the rational design of more stable quinoxaline-based molecules for specific applications. nsf.govacs.org

For instance, in the field of aqueous redox flow batteries, the insights from DFT calculations have led to the formulation of molecular design rules to mitigate capacity fade. By strategically placing electron-withdrawing substituents on the quinoxaline core, the propensity for detrimental tautomerization can be reduced, leading to more robust and long-lasting energy storage materials. nsf.gov This approach was successfully demonstrated by identifying quinoxaline-2-carboxylic acid as a more stable alternative to DMeQUIC. nsf.govacs.org

In essence, theoretical and computational investigations into the tautomerization of this compound derivatives are crucial for predicting their stability and guiding the synthesis of new compounds with enhanced performance characteristics for advanced applications.

Advanced Applications and Research Frontiers

Applications in Materials Science

The versatility of 2,3-dimethylquinoxaline and its derivatives is particularly evident in the field of materials science, where its electronic and photophysical properties have led to the development of innovative materials.

Development of Fluorescent Sensors and Materials

The inherent fluorescence of the quinoxaline (B1680401) moiety makes this compound and its derivatives prime candidates for the creation of fluorescent sensors and materials. solubilityofthings.com The electron-withdrawing nature of the N-heterocycle in the quinoxaline ring contributes to its utility as an electron-attracting component in π-conjugated systems, which are fundamental to many fluorescent materials.

Research has demonstrated the synthesis of phenylenevinylene oligomers incorporating this compound, which exhibit photoluminescence with a bluish-green emission maximum at a wavelength of 460nm. This was achieved through a Wittig reaction between this compound and terephthaldicarboxaldehyde.

In another notable application, L-phenylalanine derivatives featuring a 5,8-bis[2-(carbazol-3-yl)]-2,3-dimethylquinoxaline (DCQ) fluorophore have been synthesized. These compounds can form gels in some organic solvents and self-assemble into one-dimensional nanofibers. nih.gov The resulting DCQ gel exhibits a strong green fluorescence, a property attributed to the presence of the two methyl groups and the non-planar conformation of the fluorophore. nih.gov These fluorescent nanofibers have shown significant potential as sensors for volatile acids like trifluoroacetic acid (TFA), HCl, and HOAc, with the fluorescence being quenched in their presence. nih.gov The detection limits for these volatile acids were found to be as low as 43 ppb for TFA, 122 ppb for HCl, and 950 ppb for HOAc. nih.gov

Furthermore, the quinoxaline scaffold is recognized as a representative fluorophore and its derivatives are frequently employed as sensitive fluorescent probes. mdpi.com The incorporation of the quinoxaline N-heterocycle into the backbone of luminescent molecules is a known strategy to enhance their properties for applications in optoelectronic devices and medical diagnostics. mdpi.com

Organic Semiconductors

This compound is a valuable building block in the synthesis of organic semiconductors. asmarya.edu.ly Its structure can be incorporated into polymer formulations to enhance thermal stability and mechanical properties, making it useful in the production of high-performance materials. chemimpex.com The development of organic semiconductors is a significant area of modern materials science, and the unique properties of this compound contribute to the creation of more efficient synthetic processes for these materials. chemimpex.com Quinoxaline derivatives, in general, are important as building blocks for organic semiconductors due to their inherent electronic properties. asmarya.edu.ly

Electrolytes in Redox Flow Batteries

Quinoxaline derivatives, including this compound, have been investigated for their potential use as electrolytes in both aqueous and non-aqueous redox flow batteries (RFBs). researchgate.netgoogle.com RFBs are a promising technology for large-scale energy storage, and the development of stable, high-performance organic electrolytes is a key area of research. acs.orgnsf.gov

Studies have explored the impact of substituents on the quinoxaline core on the performance and stability of these electrolytes. For instance, this compound has been evaluated to understand structure-activity relationships. google.com Cyclic voltammetry studies of this compound have been conducted to determine its redox potentials, which are crucial for its function in a battery. google.com

One area of investigation has been the chemical stability of quinoxaline-based electrolytes. Research on this compound-6-carboxylic acid (DMeQUIC) revealed its vulnerability to tautomerization in its reduced state under alkaline conditions, which can lead to capacity fade in aqueous RFBs. acs.orgnsf.gov Understanding such degradation pathways is critical for designing more robust quinoxaline-based electrolytes. researchgate.netacs.org In non-aqueous systems, a patent describes an electrolyte solution containing 0.05 M 2,3,6-trimethylquinoxaline, a close derivative of this compound, for use in both the positive and negative compartments of a redox flow battery. google.com

Catalytic Applications

The chemical properties of this compound also lend themselves to catalytic applications, particularly in bleaching processes.

Use as Bleach Catalysts

This compound has been identified as an effective bleach catalyst, particularly in the context of silver dye-bleach photography. researchgate.net It acts as a mediator in the redox reaction between silver metal and an azo dye. researchgate.net A patent for a method of processing silver dye-bleach materials describes an aqueous preparation for combined dye and silver bleaching that contains a mixture of bleach catalysts. google.com In this system, this compound is listed as a potential catalyst. google.comwebionaire.com The patent further specifies that a mixture of at least two catalysts with different redox potentials can yield improved color quality in the final image. google.com One such combination mentioned is this compound with 2-hydroxy-3,6,7-trimethylquinoxaline. photrio.com

Role as Building Blocks in Complex Molecule Synthesis

Beyond its direct applications, this compound is a fundamental building block in organic synthesis, enabling the construction of more complex and functional molecules. ontosight.aicymitquimica.com Its versatile heterocyclic structure makes it an invaluable intermediate for researchers in various fields. chemimpex.com

It is utilized in the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals. ontosight.aisolubilityofthings.com The synthesis of this compound itself is relatively straightforward, often involving the reaction of benzene-1,2-diamine with butane-2,3-dione. rsc.org This accessibility makes it a readily available starting material. Its utility extends to the creation of other complex heterocyclic compounds and is a subject of interest in organic and medicinal chemistry for developing new materials and exploring reaction mechanisms. solubilityofthings.com

Synthesis of Anion Receptors

The development of synthetic receptors capable of selectively binding and sensing anions is a significant area of research, driven by the crucial roles anions play in biological and environmental systems. psu.edu Quinoxaline derivatives, including this compound, have emerged as important scaffolds for creating these anion receptors. scielo.brscielo.br They can function as chromogenic or fluorogenic signaling units, meaning their color or fluorescence changes upon binding with an anion. nih.gov This optical response allows for the detection and quantification of the target anion. nih.gov

The design of these receptors often involves attaching specific anion-binding motifs to the 2 and 3 positions of the quinoxaline ring. nih.gov These motifs can include hydrogen-bond donors like pyrroles, amides, or ureas, which interact with the negatively charged guest. psu.edu

A notable example is a macrocyclic polyamine receptor that incorporates a 2,3-dimethylenequinoxaline spacer between two thegoodscentscompany.comaneN3 units. nih.gov In aqueous solutions, the amine groups of the macrocycle become protonated, creating a positively charged cavity. nih.gov This structure demonstrates selective binding for the monophosphate anion (H₂PO₄⁻) over di- and triphosphate anions. nih.gov The selectivity is dictated by the fixed distance between the two macrocyclic units, which creates a cleft perfectly sized for the monophosphate anion. nih.gov The binding is stabilized by a combination of electrostatic attraction and hydrogen bonding between the anion and the protonated amine groups. nih.gov

Another class of quinoxaline-based anion sensors utilizes 2,3-dipyrrolylquinoxaline (DPQ) derivatives. nih.gov In these molecules, the two pyrrole (B145914) –NH groups serve as the primary anion binding sites, while the quinoxaline core acts as the signaling component. nih.gov The electron-withdrawing nature of the quinoxaline ring enhances the acidity of the pyrrole protons, facilitating stronger hydrogen bonds with anions like fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). nih.gov

Receptor TypeTarget AnionBinding Constant (Kₐ) in M⁻¹SolventKey Interaction
2,3-dipyrrolylquinoxaline (DPQ)F⁻1.82 x 10⁴DCMHydrogen Bonding
Nitro-DPQF⁻1.18 x 10⁵DCMHydrogen Bonding
Dimethylquinoxaline-bridged macrocyclic polyamineH₂PO₄⁻-AqueousElectrostatic & Hydrogen Bonding

Data sourced from a comprehensive review on quinoxaline-based anion sensors. nih.gov Note: A specific binding constant for the macrocyclic polyamine was not provided in the text, but its high selectivity was confirmed by NMR experiments. nih.gov

Cavitands and Dehydroannulenes

Beyond anion recognition, the quinoxaline scaffold is a valuable construction element for larger, more complex supramolecular architectures such as cavitands and dehydroannulenes. scielo.brscielo.br

Cavitands are synthetic organic compounds with enforced, permanent cavities large enough to bind complementary molecules or ions. The rigid and planar geometry of the quinoxaline unit makes it an ideal component for building the well-defined and pre-organized frameworks characteristic of cavitands. scielo.br

Dehydroannulenes are macrocyclic compounds composed of alternating single and triple bonds, often containing aromatic rings within their structure. The incorporation of quinoxaline units into these macrocycles can influence their electronic properties, conformation, and potential as molecular wires or components in materials science. scielo.br

Bio-imaging and Sensing Applications

The unique photophysical properties of quinoxaline derivatives make them highly suitable for applications in bio-imaging and chemical sensing. researchgate.netcardiff.ac.uk They are frequently used as key components in fluorescent probes and luminescent materials. researchgate.net

Derivatives of this compound can be engineered to act as highly sensitive and selective optical sensors for various ions. researchgate.netnih.gov For instance, quinoxaline-based receptors featuring hydrazine (B178648) and hydroxyl functional groups have been shown to serve as efficient colorimetric and fluorescent sensors for fluoride, acetate, and dihydrogen phosphate anions in DMSO solutions. nih.gov The interaction with the anion alters the internal charge transfer (ICT) characteristics of the molecule, leading to a visible change in color or fluorescence emission. nih.gov

In the field of bio-imaging, quinoxaline ligands are incorporated into phosphorescent metal complexes, particularly with iridium(III) and platinum(II). cardiff.ac.uk These complexes can exhibit tunable emission wavelengths across the visible spectrum, from yellow to deep-red, by modifying substituents on the quinoxaline or associated ligands. cardiff.ac.uk Their desirable properties, such as high quantum yields and long luminescence lifetimes, make them promising candidates for applications like high-contrast imaging of cells and tissues. cardiff.ac.ukbeilstein-journals.org

Furthermore, this compound has been used to stabilize silver nanoparticles (QX-AgNPs). researchgate.net These functionalized nanoparticles have been successfully applied as a probe for the detection of cysteine, magnesium ions (Mg²⁺), and tin ions (Sn²⁺), demonstrating selectivity over other amino acids and metal cations. researchgate.net

Environmental Fate and Degradation Studies of 2,3 Dimethylquinoxaline

Biodegradation in Environmental Systems

Studies on nitrogen, oxygen, and sulfur heterocycles (NOSHs), including 2,3-Dimethylquinoxaline, show they can accumulate in aquatic sediments. usda.gov However, their stability is not absolute, and they can be labile under certain conditions, particularly turbulent and well-oxidized environments. boem.gov The biodegradation of these compounds is critical, as many are acutely toxic, and their transformation products can also be mutagenic or carcinogenic. usda.gov

The hydrologic environment plays a crucial role in the degradation rate of this compound. Research using microcosm studies with salt marsh sediments has demonstrated that the rate of transformation varies significantly under different conditions. usda.gov Three primary conditions were examined: static drained (oxidized), static flooded (reduced), and diurnal-tidal (alternating redox potential). usda.gov

The findings indicate that the rate and number of NOSH compounds degraded followed this order: drained ≈ tidal > flooded. usda.govboem.gov Sediments exposed to drained (oxidized) conditions showed the most complete and rapid degradation. usda.gov Under tidal conditions, which simulate a streamside salt marsh, the transformation was also efficient. boem.gov In contrast, permanently flooded, highly reducing sediments, analogous to an impounded system, exhibited the slowest degradation rates for this compound and other related compounds. usda.govboem.gov

Under flooded conditions, this compound was transformed to below 50 ppm recovery by week 20. usda.gov In the drained system, it was among the compounds showing the most complete degradation, with concentrations reduced by tenfold (to or below 25 ppm) by week 16. usda.gov

The degradation of this compound is intrinsically linked to the processes occurring within sediments. Indigenous microflora in marine sediments are capable of breaking down the compound. boem.gov The physicochemical state of the sediment, particularly its redox potential and particle size, are determining factors. govinfo.gov

Generally, the rate and extent of degradation decrease with smaller particle sizes (i.e., increasing total surface area). govinfo.gov While oxidized conditions often favor faster transformation, some studies have shown that reduced redox conditions can also promote the degradation of certain NOSHs. usda.govgovinfo.gov This effect under reducing conditions may be linked to the desorption of the compounds from sediment binding sites when redox-active metals like iron are liberated into the aqueous phase, making the compounds more available for chemical and biological breakdown. govinfo.gov

The following table summarizes the transformation of this compound and other related compounds under different hydrologic conditions in sediment microcosms over time.

Table 1: Transformation Profiles of this compound and Other NOSHs in Sediment Microcosms

CompoundHydrologic ConditionTime to Reach <50 ppm RecoveryTime to Reach <25 ppm RecoverySource
This compoundDrainedBy Week 16By Week 16 usda.gov
This compoundTidalBy Week 17.5By Week 17.5 usda.gov
This compoundFloodedBy Week 20Not specified within 20 weeks usda.gov
Quinoxaline (B1680401)FloodedWithin 16 weeksBy Week 17 (complete elimination) usda.gov
PhenothiazineFloodedBy Week 20Not specified within 20 weeks usda.gov

Chemical Degradation Pathways

Beyond biodegradation, this compound is subject to chemical degradation, with its stability and transformation pathways being influenced by factors such as pH and molecular structure. Studies on quinoxaline derivatives have reported their degradation in acidic, neutral, and basic solutions. rsc.org

A significant chemical degradation pathway identified for a closely related compound, this compound-6-carboxylic acid (DMeQUIC), is tautomerization. nsf.govacs.org This process involves the migration of a proton and the shifting of double bonds. In its reduced form under alkaline conditions, the quinoxaline derivative was found to be vulnerable to this transformation, which was identified as the primary cause of capacity fade in redox flow battery studies. nsf.govacs.org This suggests that under certain environmental conditions (e.g., alkaline waters), tautomerization could be a relevant non-biological degradation pathway for this compound. Other potential chemical reactions include oxidation, such as the Riley oxidation, which can functionalize the molecule. rsc.org

Environmental Impact Assessments

Formal environmental impact assessments for this compound are limited. However, information from safety data sheets and chemical databases provides some insight into its potential environmental profile. Some sources state that it contains no substances known to be hazardous to the environment or that are not degradable in wastewater treatment plants. thermofisher.com Its toxicological properties, however, have not been fully investigated. thermofisher.com

The compound is noted as being insoluble in water, which suggests its mobility in soil is likely to be low. thermofisher.com This low water solubility also indicates that persistence is unlikely, although it may have some potential to bioaccumulate. thermofisher.com Aggregated GHS information from multiple notifications reports the compound as not meeting hazard criteria in a majority of cases, though a significant portion of reports do include hazard statements. nih.gov The most common hazards cited are related to acute oral toxicity and irritation. thermofisher.com

Derivatives and Analogues of 2,3 Dimethylquinoxaline in Research

Substituted 2,3-Dimethylquinoxaline Derivatives

The strategic placement of different substituents on the this compound framework has been a key focus of research, leading to the discovery of novel compounds with tailored properties.

Halo-substituted Derivatives

The introduction of halogen atoms into the this compound structure has been shown to significantly influence its reactivity and biological profile.

Halogenated derivatives of this compound have been synthesized and investigated for their chemical and biological properties. For instance, 2,3-bis(halomethyl)quinoxaline derivatives, including those with fluoromethyl, chloromethyl, and iodomethyl groups, have been synthesized to study the effect of the halomethyl units on their antimicrobial activity. jst.go.jp The synthesis of 2,3-bis(fluoromethyl)quinoxalines was achieved by reacting the corresponding bromomethyl compounds with potassium fluoride (B91410). jst.go.jp

Research has also been conducted on halo-substituted quinoxaline (B1680401) 1,4-dioxides. A study on 6-chloro-2,3-dimethylquinoxaline (B96664) 1,4-dioxide involved the determination of its standard molar enthalpy of formation and computational evaluation of the N–O bond enthalpies in related haloquinoxalines. oup.comoup.comunt.edu The study was extended to fluorine, bromine, and iodine derivatives, revealing that the halogen substituent had minimal impact on the computed (N–O) bond dissociation enthalpies, with the exception of the 5-fluoro derivative. oup.comoup.com

The reactivity of halo-substituted 2,3-dimethylquinoxalines has also been explored. The amination of 6-chloro- and 6-bromo-2,3-dimethylquinoxaline (B100547) with potassium amide in liquid ammonia (B1221849) was found to yield both 5-amino and 6-amino derivatives, proceeding through a 5,6-didehydro-2,3-dimethylquinoxaline intermediate. researchgate.net

Table 1: Selected Halo-substituted this compound Derivatives and Research Focus

Compound NameResearch Focus
2,3-Bis(fluoromethyl)quinoxalineSynthesis and antimicrobial activity. jst.go.jp
2,3-Bis(chloromethyl)quinoxalineSynthesis and antimicrobial activity. jst.go.jp
2,3-Bis(iodomethyl)quinoxalineSynthesis and antimicrobial activity. jst.go.jp
6-Chloro-2,3-dimethylquinoxaline 1,4-dioxideThermochemical studies and N-O bond enthalpy calculations. oup.comoup.comunt.edu
6-Bromo-2,3-dimethylquinoxalineAmination reactions. researchgate.net
6-Chloro-2,3-dimethylquinoxalineSynthesis and antibacterial screening. nih.gov

Methoxy-substituted Derivatives

Methoxy (B1213986) groups, being electron-donating, can alter the electronic properties of the quinoxaline ring, influencing its reactivity and biological interactions.

Derivatives of this compound bearing methoxy substituents have been a subject of interest in medicinal chemistry. ontosight.aiontosight.aismolecule.comontosight.ai 6-Methoxy-2,3-dimethylquinoxaline (B1606790) has been investigated for its potential antimicrobial, antitumor, and neuroprotective effects. ontosight.aismolecule.com Its synthesis can be achieved through methods such as ruthenium-catalyzed hydrogen transfer or condensation reactions. smolecule.com Studies have shown that it can interact with various biological targets, including enzymes and receptors. smolecule.com

Similarly, 5-methoxy-2,3-dimethylquinoxaline (B13432855) has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.ai The presence of the methoxy group at the 5-position modifies the electronic and steric characteristics of the quinoxaline ring. ontosight.ai

The synthesis of these methoxy-substituted derivatives often involves the condensation of appropriately substituted o-phenylenediamines with 2,3-butanedione (B143835) or through catalytic methods. For example, 6-methoxy-2,3-dimethylquinoxaline has been synthesized with an 84% isolated yield from the corresponding diamine using an iridium complex catalyst in water. rsc.org

Table 2: Research Highlights of Methoxy-substituted this compound Derivatives

Compound NameKey Research Findings
6-Methoxy-2,3-dimethylquinoxalineExhibits antimicrobial, antitumor, and neuroprotective properties. ontosight.aismolecule.com
5-Methoxy-2,3-dimethylquinoxalineInvestigated for potential antimicrobial, antiviral, and anticancer activities. ontosight.ai
5,8-dimethoxy-6-((3-(dimethylamino)propyl)amino)-2,3-dimethylquinoxalineStudied for its potential as an enzyme inhibitor in medicinal chemistry. ontosight.ai

Nitro-substituted Derivatives

The introduction of nitro groups, which are strongly electron-withdrawing, can significantly impact the chemical and biological properties of the this compound core.

The nitration of this compound has been a common method to introduce nitro functional groups onto the benzene (B151609) ring of the quinoxaline system. evitachem.com Reaction of this compound with a mixture of concentrated nitric acid and sulfuric acid can lead to the formation of nitro derivatives. evitachem.com For instance, the nitration of this compound with 20% nitric acid has been reported to yield a mixture of 6-nitro- and 6,7-dinitroquinoxaline-2,3(1H,4H)-dione. thieme-connect.de This suggests an intermediate formation of the quinoxaline-2,3(1H,4H)-dione, which is then nitrated.

The synthesis of specific nitro-substituted derivatives, such as 2,3-dimethyl-6-nitroquinoxaline, has been documented in the literature. rsc.org These compounds serve as important intermediates for the synthesis of other derivatives, such as amino-substituted quinoxalines, through the reduction of the nitro group.

Table 3: Nitro-substituted this compound Derivatives and Synthesis

Compound NameSynthesis Method
2,3-Dimethyl-6-nitroquinoxalineNitration of this compound. evitachem.comrsc.org
6,7-Dinitroquinoxaline-2,3(1H,4H)-dioneNitration of this compound with 20% nitric acid. thieme-connect.de

Carboxylic Acid Derivatives

The presence of a carboxylic acid group provides a handle for further chemical modifications and can enhance the solubility and biological activity of this compound derivatives.

This compound-6-carboxylic acid has been a focus of research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. ontosight.ai The carboxylic acid functionality allows for the formation of various derivatives, such as esters and amides, expanding its chemical space for drug discovery. ontosight.ai The synthesis of this compound-6-carboxylic acid typically involves the condensation of 4-carboxy-1,2-phenylenediamine with 2,3-butanedione. Microwave-assisted synthesis has been shown to improve the yield of this reaction compared to conventional heating methods.

This carboxylic acid derivative has also been studied for its application in redox flow batteries, where its stability was investigated. nih.gov It was found that this compound-6-carboxylic acid is susceptible to tautomerization in its reduced form under alkaline conditions. nih.gov

Table 4: Research Applications of this compound-6-carboxylic Acid

Research AreaKey Findings
Medicinal ChemistryInvestigated for antimicrobial, antifungal, and anticancer properties. ontosight.aiontosight.ai
Materials ScienceStudied as a potential material for aqueous redox flow batteries. nih.gov
Synthetic ChemistryUsed as a precursor for the synthesis of other derivatives like carbohydrazides.

Amine and Hydroxyl Derivatives

Amino and hydroxyl groups are important functional groups that can participate in hydrogen bonding and alter the electronic nature of the quinoxaline ring, often leading to enhanced biological activity.

6-Amino-2,3-dimethylquinoxaline is a key intermediate in the synthesis of various heterocyclic compounds. cas.czglobalauthorid.com It is an organic compound characterized by a quinoxaline structure with an amino group at the 6-position and two methyl groups at the 2 and 3 positions. cymitquimica.com This amino derivative can serve as a building block for the synthesis of more complex, biologically active molecules in medicinal chemistry, agrochemicals, and materials science. cymitquimica.com

The synthesis of hydroxyl derivatives of this compound can be achieved through various routes. One method involves the reaction of this compound with nitric acid, which can lead to the formation of quinoxaline-2,3(1H,4H)-dione, a di-hydroxyl tautomer. thieme-connect.de

Table 5: Amine and Hydroxyl Derivatives of this compound

Compound NameSignificance/Application
6-Amino-2,3-dimethylquinoxalineA versatile building block for synthesizing biologically active molecules. cas.czglobalauthorid.comcymitquimica.com
Quinoxaline-2,3(1H,4H)-dioneA di-hydroxyl tautomer formed from this compound, serves as a precursor for other derivatives. thieme-connect.de

Dione Derivatives

Quinoxaline-2,3-diones represent a significant class of derivatives with important biological activities, particularly in the field of neuroscience.

Quinoxalinediones have been identified as potent and competitive antagonists at non-NMDA glutamate (B1630785) receptors, which are crucial for synaptic transmission in the mammalian brain. nih.gov This discovery has made them valuable tools for studying the structure-activity relationships of quisqualate and kainate receptors. nih.gov The binding of quinoxalinediones to glutamate receptors is reportedly pH-dependent, with deprotonation of the quinoxalinedione (B3055175) scaffold being a key factor for high-affinity binding. nih.gov

The synthesis of quinoxaline-2,3-diones can be achieved by the condensation of o-phenylenediamines with oxalic acid. asmarya.edu.ly For example, 6,7-dimethylquinoxaline-2,3-dione (B12348963) has been synthesized from 4,5-dimethyl-1,2-phenylenediamine and oxalic acid. asmarya.edu.ly Furthermore, the reaction of this compound with nitric acid can also yield 6-nitro and 6,7-dinitroquinoxaline-2,3(1H,4H)-dione. thieme-connect.de Benzo[g]quinoxaline-5,10-diones, which are structurally related, have been synthesized from 2,3-dichloro-1,4-naphthoquinone and investigated for their antitumor activities. nih.gov

Table 6: Research Significance of Quinoxaline Dione Derivatives

Derivative ClassKey Research Area
Quinoxaline-2,3-dionesCompetitive antagonists of non-NMDA glutamate receptors. nih.govnih.gov
Benzo[g]quinoxaline-5,10-dionesInvestigated for antitumor properties. nih.gov
Substituted Quinoxaline-2,3-dionesSynthesized for various biological evaluations. asmarya.edu.ly

Quinoxaline N-Oxides and N,N'-Dioxides

The oxidation of the nitrogen atoms in the quinoxaline ring to form N-oxides and N,N'-dioxides is a key strategy in the development of new bioactive compounds. These derivatives often exhibit enhanced biological properties compared to their parent quinoxalines.

Research into this compound 1,4-dioxide (2,3-DMQDO) has highlighted its potential as an antimicrobial, anticancer, and antiviral agent. ontosight.ai The synthesis of 2,3-DMQDO is typically achieved through the oxidation of this compound. ontosight.ai One synthetic approach involves the bromination of this compound 1,4-dioxide to produce 2,3-bis(bromomethyl)quinoxaline (B1328767) 1,4-dioxide, a precursor for other derivatives. nih.gov

The biological activity of these N-oxide derivatives is a subject of ongoing research. For instance, the metabolism of 2-hydroxymethyl-3-methylquinoxaline-di-N-oxide has been studied in various species, revealing its conversion to 3-carboxy-2-methylquinoxaline-1-oxide and a conjugate of 3-carboxy-2-methylquinoxaline-di-N-oxide. cdnsciencepub.com Furthermore, the oxidation of this compound with selenium dioxide under microwave irradiation yields 2-formyl-3-methylquinoxaline 1,4-dioxide, which serves as a building block for other derivatives with high antitubercular activity. nih.gov

Thermochemical studies have also been conducted to understand the stability of these compounds. The standard molar enthalpies of formation in the gaseous state have been determined for several quinoxaline 1,4-dioxides, providing insights into the N-O bond dissociation enthalpies. researchgate.net

Table 1: Biological Activities of this compound N-Oxide Derivatives

CompoundBiological ActivityReference
This compound 1,4-dioxideAntimicrobial, Anticancer, Antiviral ontosight.ai
Hydrazone derivatives of 2-formyl-3-methylquinoxaline 1,4-dioxideHigh antitubercular activity against M. tuberculosis H37Rv nih.gov

Tetrahydroquinoxaline Derivatives

The reduction of the quinoxaline ring system to form 1,2,3,4-tetrahydroquinoxaline (B1293668) derivatives is another important avenue of research. This structural modification introduces a more flexible, three-dimensional scaffold, which can lead to altered and potentially improved biological activities.

The synthesis of tetrahydroquinoxaline derivatives can be achieved through various methods. One approach involves the reduction of quinoxalin-2-ones. acs.org For example, dl-2-methyl-1,2,3,4-tetrahydroquinoxaline has been prepared by the catalytic reduction of 2-chloro-3-methylquinoxaline. acs.org Similarly, dl-2,7- and -2,6-dimethyltetrahydroquinoxaline have been synthesized from their corresponding 2-hydroxy-3,6- and -3,7-dimethylquinoxalines. acs.org Another method involves the Bi-catalyzed oxidative coupling of epoxides and ene-1,2-diamines to yield tetrahydroquinoxaline derivatives. sapub.org

Derivatives of tetrahydroquinoxaline have been investigated for a range of biological activities. For instance, novel N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives have been synthesized and evaluated as tubulin polymerization inhibitors, showing potent antiproliferative activity against various cancer cell lines. nih.gov Additionally, tetrahydroquinoxaline sulfonamide derivatives have been designed as colchicine (B1669291) binding site inhibitors, demonstrating inhibitory activities against the HT-29 cell line. rsc.orgnih.gov

Table 2: Research on Tetrahydroquinoxaline Derivatives

Derivative ClassSynthetic ApproachInvestigated Biological ActivityReference
N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acidsMulti-step synthesis from starting carboxylic acid derivativesTubulin polymerization inhibition, Antiproliferative activity nih.gov
Tetrahydroquinoxaline sulfonamidesDesign and synthesis based on bioisosterism of the amide groupInhibition of tubulin polymerization, Antiproliferative activity against HT-29 cells rsc.orgnih.gov
dl-2-Methyl-1,2,3,4-tetrahydroquinoxalineCatalytic reduction of 2-chloro-3-methylquinoxalineNot specified in the provided context acs.org
dl-2,6- and -2,7-Dimethyl-1,2,3,4-tetrahydroquinoxalineTransformation from 2-hydroxy-3,6- and -3,7-dimethylquinoxalinesNot specified in the provided context acs.org

Structure-Activity Relationship Studies for Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For quinoxaline derivatives, these studies guide the design of new molecules with improved potency and selectivity.

SAR studies on various quinoxaline derivatives have provided valuable insights for developing new therapeutic agents. For example, in the context of anticancer research, the substitution pattern on the quinoxaline ring has been shown to be critical. mdpi.com Studies on quinoxaline urea (B33335) analogs as inhibitors of IKKβ phosphorylation for pancreatic cancer therapy have led to the identification of potent compounds with improved oral bioavailability. nih.gov The replacement of certain groups can significantly enhance activity; for instance, SAR studies identified a quinoxaline urea analog that was approximately 3–4 fold more potent than the initial lead compound in multiple cell-based assays. nih.gov

In the field of antimicrobial agents, SAR studies have focused on identifying key substitution patterns around the quinoxaline nucleus to combat microbial resistance. nih.gov The flexibility of the quinoxaline scaffold allows for various modifications to optimize antimicrobial efficacy. nih.gov For example, the synthesis of new quinoxaline derivatives by replacing the chlorine at the C-2 position with an ether linkage attached to a benzene ring has yielded compounds with significant antibacterial activity. nih.gov

The design and synthesis of novel quinoxaline derivatives as cancer chemopreventive agents have also been guided by SAR. Studies on the inhibitory effects of these derivatives on Epstein-Barr virus early antigen (EBV-EA) activation have shown that certain compounds exhibit potent and selective inhibition of human tyrosine kinase in cancer cell lines. nih.gov

Table 3: Summary of Structure-Activity Relationship (SAR) Findings for Quinoxaline Derivatives

Research AreaKey SAR FindingsReference
Pancreatic Cancer TherapyIdentification of a quinoxaline urea analog with reduced p-IKKβ levels and increased potency in inhibiting cancer cell growth. nih.gov
Antimicrobial AgentsThe substitution pattern around the quinoxaline nucleus is key to developing novel antibiotics to overcome resistance. nih.gov
Cancer ChemopreventionCertain quinoxaline derivatives show potent and selective inhibition of human tyrosine kinase in liver and breast cancer cell lines. nih.gov

Q & A

Q. What are the recommended methods for synthesizing DMQ and its derivatives?

DMQ is typically synthesized via condensation reactions between o-phenylenediamine and α-diketones (e.g., benzil) under reflux in solvents like rectified spirit. Optimizing reaction conditions (temperature, solvent purity, and stoichiometry) is critical to achieving high yields. For derivatives, metalation using lithium diisopropylamide (LDA) in hexamethylphosphoramide (HMPA) enables functionalization at the methyl groups .

Q. How should researchers characterize DMQ and confirm its purity?

Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Peaks at δ ~2.66 ppm (methyl groups) and aromatic signals between δ 7.5–8.0 ppm confirm structure .
  • IR : Absence of carbonyl stretches (if synthesizing non-oxidized derivatives) and presence of C-N stretches (~1490 cm⁻¹) validate cyclization .
  • GC-MS : Molecular ion peak at m/z 158 confirms the molecular weight .

Q. What are the key considerations for in vitro toxicity screening of DMQ?

  • Cell lines : Use human hepatocellular carcinoma (HepG2) or primary hepatocytes for hepatotoxicity assessment.
  • Concentration range : ≤100 µM to avoid non-specific cytotoxicity (based on ATP viability assays) .
  • Endpoints : Measure ATP depletion, lactate dehydrogenase (LDH) release, and mitochondrial membrane potential .

Advanced Research Questions

Q. How can conflicting in vitro and in vivo toxicity data for DMQ be resolved?

In vitro studies (≤100 µM) often show low toxicity, whereas in vivo rodent models reveal thrombocytosis and leukocytosis at high doses (>2000 mg/kg). To reconcile discrepancies:

  • Metabolite profiling : Identify active metabolites using LC-MS.
  • Dose-response modeling : Compare NOAEL (No Observed Adverse Effect Level) across models .
  • Histopathology : Prioritize kidney and liver tissue analysis for corpuscle enlargement and capillary dilatation .

Q. What advanced techniques are used to study DMQ-protein interactions (e.g., serum albumin)?

  • Fluorescence quenching : Monitor tryptophan residue quenching in bovine serum albumin (BSA) to calculate binding constants (Kb) and thermodynamic parameters (ΔH, ΔS) .
  • Circular dichroism (CD) : Track conformational changes in BSA secondary structure upon DMQ binding .
  • Molecular docking : Predict binding sites using software like AutoDock Vina .

Q. How can DMQ derivatives be optimized for antimicrobial activity against resistant strains?

  • Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro) at the quinoxaline core to enhance penetration into biofilms .
  • Microdilution assays : Test against Madurella mycetomatis using RPMI-1640 medium (pH 7.4) at 37°C, with MIC determination via optical density (OD₆₆₀) .
  • Synergy studies : Combine DMQ with azoles (e.g., fluconazole) to assess fractional inhibitory concentration indices (FICI) .

Q. What crystallographic methods are suitable for DMQ structural analysis?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation of methylene chloride solutions. Refinement with SHELXL and OLEX2 software resolves absolute configuration ambiguities .
  • Hydrogen-bonding networks : Analyze graph-set motifs (e.g., R²₂(8) rings) to predict packing efficiency .

Methodological Tables

Q. Table 1: Key Spectral Data for DMQ

TechniqueKey SignalsReference
1H NMR (CDCl₃)δ 2.66 (s, 6H, CH₃), 7.59–7.91 (m, 4H, Ar-H)
13C NMR (CDCl₃)δ 23.1 (CH₃), 128.2–153.4 (Ar-C)
IR (KBr)1490 cm⁻¹ (C-N), 2995 cm⁻¹ (C-H)

Q. Table 2: In Vivo Toxicity Parameters (Rodent Models)

ParameterResult (2000 mg/kg)Reference
Median lethal dose (LD₅₀)>2000 mg/kg (oral)
Platelet count increase+99.8% (vs. control)
Leukocytosis+188.8% (vs. control)
Histopathological findingsRenal corpuscle enlargement, coronary dilatation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.